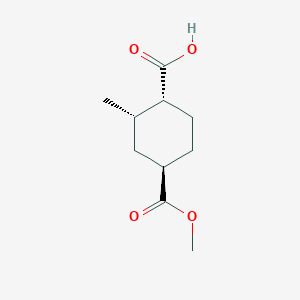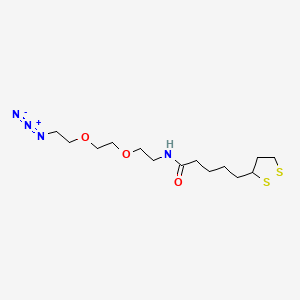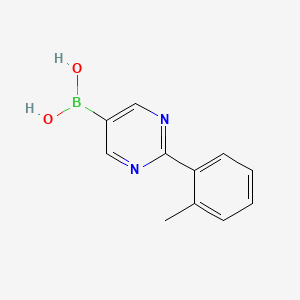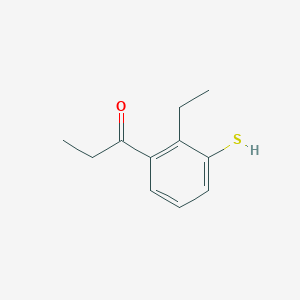
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: Introduction of the methoxycarbonyl and carboxylic acid groups through esterification and oxidation reactions.
Stereochemical Control: Use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve the desired stereochemistry.
Enzymatic Methods: Employing enzymes to introduce chirality in a more environmentally friendly manner.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which (1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,4R)-4-(Methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid: Unique due to its specific stereochemistry.
This compound: Similar in structure but may differ in reactivity or biological activity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
(1R,2S,4R)-4-methoxycarbonyl-2-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6-5-7(10(13)14-2)3-4-8(6)9(11)12/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8+/m0/s1 |
Clé InChI |
GTQUIZFRBGPJMU-XLPZGREQSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](CC[C@H]1C(=O)O)C(=O)OC |
SMILES canonique |
CC1CC(CCC1C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)










